

# Apararenone Phase 2 Trials: A Comparative Analysis in Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Phase 2 clinical trial of **Apararenone**, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), with the well-documented ARTS-DN trial of Finerenone, another non-steroidal MRA. This objective analysis, supported by experimental data, aims to offer valuable insights for researchers and professionals in the field of diabetic kidney disease treatment.

## **Executive Summary**

Apararenone has demonstrated significant efficacy in reducing albuminuria in patients with stage 2 diabetic nephropathy (DN), as evidenced by a Phase 2 dose-response study.[1][2] The trial, which included a 24-week double-blind phase and a 28-week open-label extension, showed a dose-dependent reduction in the urine albumin-to-creatinine ratio (UACR), a key marker of kidney damage.[1][2] This guide places these findings in the context of the broader landscape of non-steroidal MRAs by comparing them with the results of the Finerenone ARTS-DN trial, a pivotal Phase 2b study in a similar patient population.

# **Comparative Data of Phase 2 Trials**

The following tables summarize the key parameters and outcomes of the **Apararenone** and Finerenone (ARTS-DN) Phase 2 trials.

Table 1: Trial Design and Patient Demographics



| Feature               | Apararenone Phase 2 Trial                                                                                                                                                         | Finerenone ARTS-DN Trial                                                                               |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Official Title        | A Study to Evaluate Pharmacodynamics, Safety, Tolerability and Pharmacokinetics of MT-3995 in Type II Diabetic Nephropathy Subjects With Albuminuria and Moderately Decreased GFR | Mineralocorticoid Receptor<br>Antagonist Tolerability Study–<br>Diabetic Nephropathy                   |
| ClinicalTrials.gov ID | NCT02517320, NCT02676401                                                                                                                                                          | NCT01874431                                                                                            |
| Study Design          | Randomized, double-blind, placebo-controlled, parallelgroup, dose-response study with an open-label extension. [1][2]                                                             | Randomized, double-blind, placebo-controlled, parallelgroup, phase 2b study.[3][4]                     |
| Patient Population    | Patients with Stage 2 Diabetic<br>Nephropathy.[1]                                                                                                                                 | Patients with type 2 diabetes and a clinical diagnosis of diabetic nephropathy with albuminuria.[4][5] |
| Number of Patients    | 293 (in the dose-response period).[1]                                                                                                                                             | 823 randomized, 821 received study drug.[3][4]                                                         |
| Treatment Duration    | 24 weeks (dose-response), 28 weeks (extension).[1][2]                                                                                                                             | 90 days.[3][5]                                                                                         |

Table 2: Efficacy Outcomes



| Endpoint                           | Apararenone Phase 2 Trial                                    | Finerenone ARTS-DN Trial                                                                      |
|------------------------------------|--------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Primary Efficacy Endpoint          | Percent change from baseline in UACR at week 24.[1][2]       | Ratio of UACR at day 90 to baseline.[3][4]                                                    |
| Dose Groups (mg/day)               | Placebo, 2.5, 5, 10.[1][2]                                   | Placebo, 1.25, 2.5, 5, 7.5, 10, 15, 20.[3]                                                    |
| UACR Reduction (vs. Placebo)       | 2.5mg: -37.1%5mg:<br>-49.2%10mg: -53.5% (all<br>p<0.001).[1] | 7.5mg: -21% (p=0.004)10mg:<br>-24% (p=0.01)15mg: -33%<br>(p<0.001)20mg: -38%<br>(p<0.001).[5] |
| UACR Remission Rates (at 24 weeks) | Placebo: 0%2.5mg: 7.8%5mg: 29.0%10mg: 28.1%.[1][2]           | Not reported as a primary or secondary outcome.                                               |

Table 3: Safety Outcomes

| Safety Parameter          | Apararenone Phase 2 Trial                                                             | Finerenone ARTS-DN Trial                                                                                                |
|---------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Change in eGFR            | A tendency to decrease, but not clinically significant.[1][2]                         | Not reported as a primary safety endpoint, but monitored.                                                               |
| Change in Serum Potassium | A tendency to increase, but not clinically significant.[1][2]                         | Monitored as a key safety endpoint.[3][4]                                                                               |
| Incidence of Hyperkalemia | Not reported as a frequent adverse event leading to discontinuation.                  | Discontinuation due to<br>hyperkalemia: 7.5mg (2.1%),<br>10mg (0%), 15mg (3.2%),<br>20mg (1.7%), Placebo (1.5%).<br>[5] |
| Adverse Events (AEs)      | Incidence increased with dose,<br>but adverse drug reactions<br>(ADRs) did not.[1][2] | Well-tolerated with a low frequency of hyperkalemia leading to discontinuation.[5]                                      |

# **Experimental Protocols**

Apararenone Phase 2 Trial (NCT02517320, NCT02676401)



This study consisted of two parts: a 24-week, randomized, double-blind, placebo-controlled, dose-response period, followed by a 28-week open-label extension.[1][2] Patients with stage 2 diabetic nephropathy were randomized to receive once-daily oral doses of **Apararenone** (2.5 mg, 5 mg, or 10 mg) or placebo.[1][2] The primary endpoint was the percentage change in UACR from baseline to week 24.[1][2] Secondary endpoints included UACR remission rates at 24 and 52 weeks.[1][2] Safety was assessed by monitoring changes in eGFR and serum potassium, as well as the incidence of adverse events.[1][2]

Finerenone ARTS-DN Trial (NCT01874431)

The ARTS-DN study was a Phase 2b, randomized, double-blind, placebo-controlled trial that evaluated the safety and efficacy of various oral doses of Finerenone (1.25, 2.5, 5, 7.5, 10, 15, and 20 mg once daily) over a 90-day period.[3][4] The trial enrolled patients with type 2 diabetes and a clinical diagnosis of diabetic nephropathy who were already receiving a reninangiotensin system (RAS) inhibitor.[4] The primary outcome was the ratio of the UACR at day 90 compared to baseline.[3][4] Key safety evaluations included changes in serum potassium and eGFR.[3][4]

## **Signaling Pathways and Experimental Workflows**

Mineralocorticoid Receptor Signaling in Diabetic Kidney Disease

**Apararenone**, as a non-steroidal MRA, targets the overactivation of the mineralocorticoid receptor, a key driver of inflammation and fibrosis in diabetic kidney disease.[6] The diagram below illustrates the simplified signaling pathway.





Click to download full resolution via product page

Mineralocorticoid Receptor Signaling Pathway

#### Apararenone Phase 2 Trial Workflow

The following diagram outlines the workflow of the **Apararenone** Phase 2 clinical trial.





Click to download full resolution via product page

#### Apararenone Phase 2 Trial Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- 2. Apararenone in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Rationale, design, and baseline characteristics of ARTS-DN: a randomized study to assess the safety and efficacy of finerenone in patients with type 2 diabetes mellitus and a clinical diagnosis of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy American College of Cardiology [acc.org]
- 6. Frontiers | Mineralocorticoid Receptor Antagonists in Diabetic Kidney Disease [frontiersin.org]
- To cite this document: BenchChem. [Apararenone Phase 2 Trials: A Comparative Analysis in Diabetic Nephropathy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665126#cross-study-comparison-of-apararenone-phase-2-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com